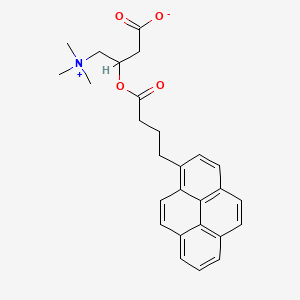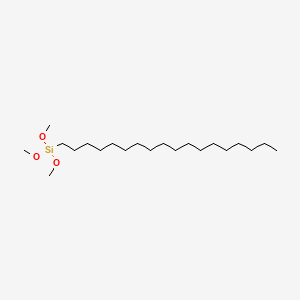
Trimethoxy(octadecyl)silane
Overview
Description
Trimethoxy(octadecyl)silane (TOMS) is a silane compound that is widely used in a variety of scientific and industrial applications. It is a versatile molecule due to its structure and properties, and it can be used in a range of experiments and applications.
Scientific Research Applications
Surface Modification and Interface Properties
Trimethoxy(octadecyl)silane is often used in polymer composites to modify the surface properties of silica nanoparticles, thereby enhancing interfacial bonding between fillers and polymers. It plays a crucial role in influencing surface properties like grafting density and surface energy, which are key for maximizing interfacial bonding (Ji et al., 2017).
Corrosion Protection
This compound forms protective layers on metals like copper, providing corrosion resistance. Techniques such as electrochemical analysis and FTIR spectroscopy have been employed to study its effectiveness. The formation of thicker and more persistent layers of this silane improves its inhibiting performance (Zucchi et al., 2007).
Monolayer Formation and Analysis
This compound is used to create self-assembled monolayers (SAMs) on surfaces like silicon. Such layers are analyzed for their coverage and molecular orientation using techniques like infrared external-reflection spectroscopy. The analysis confirms that these SAMs achieve a high level of surface coverage, similar to that of Langmuir-Blodgett films (Norimoto et al., 2013).
Nanowire Synthesis and Superhydrophobic Materials
It has been instrumental in the synthesis of hybrid silica nanowires, which are used to construct superhydrophobic materials and macroporous membranes. These nanowires, with their unique surface characteristics, are important for developing three-dimensional functional materials (Yi et al., 2016).
Coating for Magnesium Alloy Corrosion Protection
In the context of protecting magnesium alloys from corrosion, organo-silane coatings with long alkyl chains, including this compound, have shown significant protective performance. These coatings are particularly effective when hydrolyzed under specific conditions, forming thick, defect-minimal layers that robustly resist corrosion (Zucchi et al., 2008).
Mechanism of Action
Target of Action
Octadecyltrimethoxysilane (OTMS), also known as Trimethoxy(octadecyl)silane, is an organosilicon compound . Its primary targets are oxide surfaces, where it places a C18H39SiO3 "cap" . This cap is used for converting hydrophilic surfaces to hydrophobic surfaces .
Mode of Action
OTMS interacts with its targets by forming hydrophobic coatings and self-assembled monolayers . This interaction results in the conversion of hydrophilic surfaces to hydrophobic surfaces, which can be used in certain areas of nanotechnology and analytical chemistry .
Biochemical Pathways
The biochemical pathways affected by OTMS primarily involve the formation of hydrophobic coatings. The compound is sensitive towards water, irreversibly degrading to a siloxane polymer . This process forms a monolayer that can convert hydrophilic surfaces to hydrophobic surfaces .
Result of Action
The result of OTMS’s action is the creation of hydrophobic coatings and self-assembled monolayers . These coatings can be used to modify the properties of various surfaces, making them more suitable for specific applications in nanotechnology and analytical chemistry .
Action Environment
The action of OTMS is influenced by environmental factors. For instance, it is sensitive towards water, irreversibly degrading to a siloxane polymer . In a study, long-term stability in contact with water of organosilane layers formed by OTMS on polished aluminum alloy (AA2024) through dip-coating was studied .
Safety and Hazards
Trimethoxy(octadecyl)silane is very toxic by ingestion, inhalation, or skin absorption . It may also be corrosive to skin and eyes . It is recommended to avoid breathing vapors, mist, or gas. For personal protection, it is advised to wash hands before breaks and at the end of work, and to avoid contact with the eyes and skin .
Future Directions
Trimethoxy(octadecyl)silane is used to functionalize the surface of silica to promote the adhesion with gold nanoparticles (AuNPs) for use in the fabrication of acrylate nanocomposite based photonic devices . It can be coated on silica fiber based epoxy to improve the hydrophobic characteristics and to protect the surface from corrosion .
Relevant Papers
Biochemical Analysis
Biochemical Properties
Trimethoxy(octadecyl)silane plays a significant role in biochemical reactions, particularly in surface modification and functionalization. It interacts with various biomolecules, including enzymes, proteins, and other cellular components. For instance, it can modify the surface of magnetic nanoparticles (Fe2O3), forming a sorbent for the magnetic solid-phase extraction of endocrine disruptors from milk samples . The compound’s ability to form self-assembled monolayers is crucial for developing organic field-effect transistors and other electronic devices .
Cellular Effects
This compound influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction can impact the transport of ions and molecules across the membrane, affecting cellular homeostasis. Furthermore, this compound’s ability to modify surfaces can influence cell adhesion, proliferation, and differentiation, making it a valuable tool in tissue engineering and regenerative medicine .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can form covalent bonds with silicon oxide surfaces, creating a stable and durable coating. This interaction is facilitated by the hydrolysis of the methoxy groups, leading to the formation of silanol groups that can further condense to form siloxane bonds . Additionally, this compound can interact with proteins and enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular metabolism, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to water, and its exposure to moisture can lead to irreversible degradation into a siloxane polymer . This degradation can affect the compound’s ability to form stable coatings and self-assembled monolayers. Long-term studies have shown that this compound can maintain its hydrophobic properties and surface modification capabilities for extended periods, making it a reliable tool for various applications .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively modify surfaces and influence cellular processes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including inflammation, oxidative stress, and cellular damage. These threshold effects highlight the importance of optimizing the dosage for specific applications to minimize potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its hydrolysis and condensation reactions. The compound’s hydrolysis leads to the formation of silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the compound’s ability to form stable coatings and self-assembled monolayers. Additionally, this compound can influence metabolic flux and metabolite levels by interacting with cellular components and altering their functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s hydrophobic nature allows it to interact with cell membranes and other lipid-rich structures, facilitating its localization and accumulation in specific cellular compartments. Transporters and binding proteins may also play a role in the compound’s distribution, influencing its bioavailability and activity .
Subcellular Localization
This compound’s subcellular localization is influenced by its hydrophobic properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, influencing cellular processes such as signaling, metabolism, and gene expression .
Properties
IUPAC Name |
trimethoxy(octadecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22-2,23-3)24-4/h5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYCYWCVSGPDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154471-74-6 | |
| Record name | Silane, trimethoxyoctadecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154471-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40883733 | |
| Record name | Octadecyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | n-Octadecyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16218 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3069-42-9 | |
| Record name | Octadecyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Octadecyltrimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxyoctadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxyoctadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYLTRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5R7Q56VX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


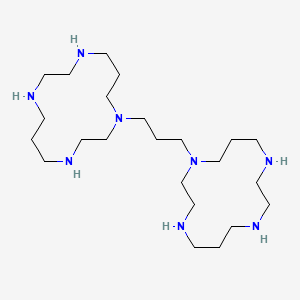

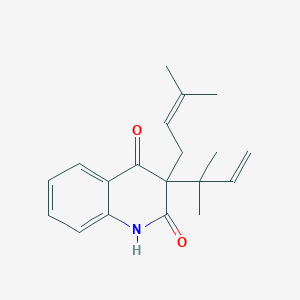


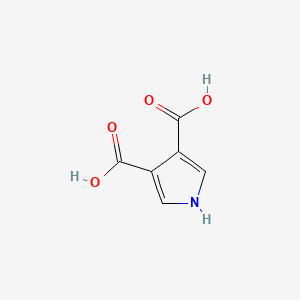
![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)

![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)
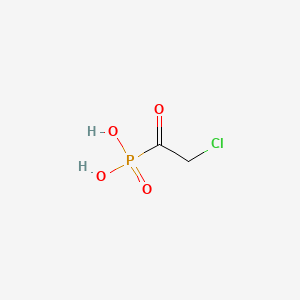
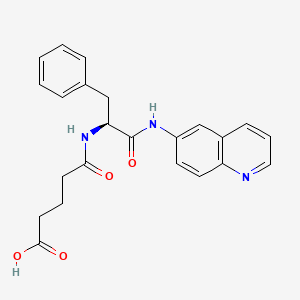
![(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1207736.png)
